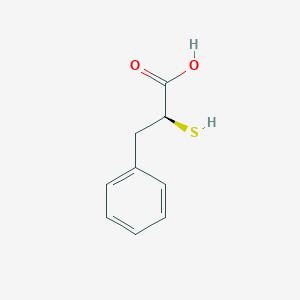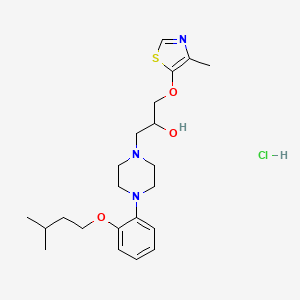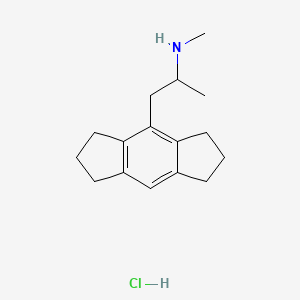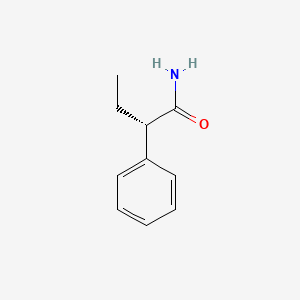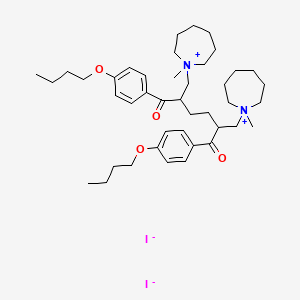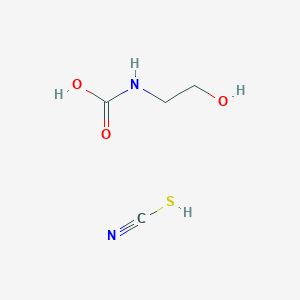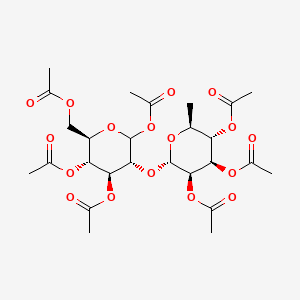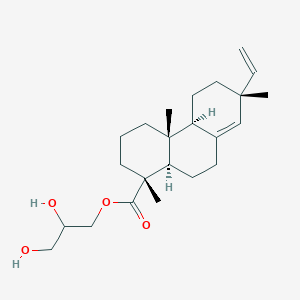
Glyceryl 1-sandaracopimarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyceryl 1-sandaracopimarate is a chemical compound known for its unique structure and properties. It is systematically named as 1-phenanthrenecarboxylic acid, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a,7-trimethyl-, 2,3-dihydroxypropyl ester, (1R,4AR,4BS,7R,10AR)-
Preparation Methods
The synthesis of Glyceryl 1-sandaracopimarate involves several steps. One common method includes the esterification of 1-phenanthrenecarboxylic acid with glyceryl derivatives under specific reaction conditions. The process typically involves the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
In industrial settings, the production of this compound may involve large-scale esterification processes using advanced equipment to maintain consistency and efficiency. The reaction conditions are optimized to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Glyceryl 1-sandaracopimarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of Glyceryl 1-sandaracopimarate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Glyceryl 1-sandaracopimarate can be compared with other similar compounds, such as glyceryl monostearate and glyceryl dibehenate. While these compounds share some structural similarities, this compound is unique due to its specific ester linkage and phenanthrene-based structure . This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and properties make it a valuable subject for further study and development.
Properties
CAS No. |
1700652-03-4 |
|---|---|
Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylate |
InChI |
InChI=1S/C23H36O4/c1-5-21(2)12-9-18-16(13-21)7-8-19-22(18,3)10-6-11-23(19,4)20(26)27-15-17(25)14-24/h5,13,17-19,24-25H,1,6-12,14-15H2,2-4H3/t17?,18-,19+,21-,22+,23+/m0/s1 |
InChI Key |
PRWMUDHYEYIBMF-KKWFTXCGSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)OCC(CO)O)C)C=C |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)OCC(CO)O)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


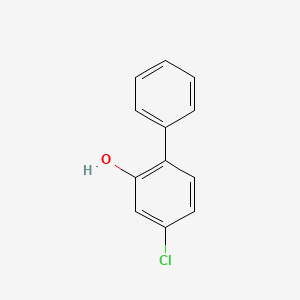

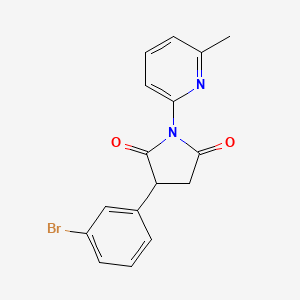
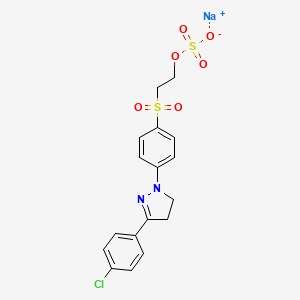
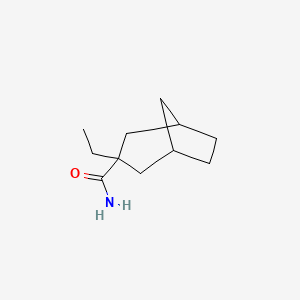
![[(2S)-2-[[3-(5-fluoropyridin-2-yl)pyrazol-1-yl]methyl]-1,3-oxazinan-3-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone;hydrate](/img/structure/B12762248.png)

